molecular formula C29H30ClNO4 B14388589 1-Hexyl-2,4,6-triphenylpyridin-1-ium perchlorate CAS No. 88125-48-8

1-Hexyl-2,4,6-triphenylpyridin-1-ium perchlorate

Cat. No.: B14388589
CAS No.: 88125-48-8
M. Wt: 492.0 g/mol
InChI Key: QZJUAFOUVMRTDP-UHFFFAOYSA-M
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Description

1-Hexyl-2,4,6-triphenylpyridin-1-ium perchlorate is a quaternary ammonium salt derived from pyridine This compound is characterized by the presence of a hexyl group attached to the nitrogen atom of the pyridine ring, along with three phenyl groups at the 2, 4, and 6 positions The perchlorate anion serves as the counterion

Preparation Methods

The synthesis of 1-Hexyl-2,4,6-triphenylpyridin-1-ium perchlorate typically involves the reaction of 2,4,6-triphenylpyrylium perchlorate with a primary amine, such as hexylamine. The reaction is carried out in a solvent like ethanol, and the mixture is heated to facilitate the formation of the quaternary ammonium salt. The general reaction scheme is as follows:

2,4,6-Triphenylpyrylium perchlorate+Hexylamine1-Hexyl-2,4,6-triphenylpyridin-1-ium perchlorate\text{2,4,6-Triphenylpyrylium perchlorate} + \text{Hexylamine} \rightarrow \text{this compound} 2,4,6-Triphenylpyrylium perchlorate+Hexylamine→1-Hexyl-2,4,6-triphenylpyridin-1-ium perchlorate

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Hexyl-2,4,6-triphenylpyridin-1-ium perchlorate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The phenyl groups can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Hexyl-2,4,6-triphenylpyridin-1-ium perchlorate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Hexyl-2,4,6-triphenylpyridin-1-ium perchlorate involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in chemistry, biology, or medicine.

Comparison with Similar Compounds

1-Hexyl-2,4,6-triphenylpyridin-1-ium perchlorate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in the substituents attached to the nitrogen atom of the pyridine ring

Properties

CAS No.

88125-48-8

Molecular Formula

C29H30ClNO4

Molecular Weight

492.0 g/mol

IUPAC Name

1-hexyl-2,4,6-triphenylpyridin-1-ium;perchlorate

InChI

InChI=1S/C29H30N.ClHO4/c1-2-3-4-14-21-30-28(25-17-10-6-11-18-25)22-27(24-15-8-5-9-16-24)23-29(30)26-19-12-7-13-20-26;2-1(3,4)5/h5-13,15-20,22-23H,2-4,14,21H2,1H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

QZJUAFOUVMRTDP-UHFFFAOYSA-M

Canonical SMILES

CCCCCC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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